2-Aminopurine ribodylic acid is a significant compound in the field of biochemistry and molecular biology, primarily recognized for its role as a nucleobase analog. This compound is a derivative of purine and has garnered interest due to its potential applications in nucleic acid research and therapeutic developments.
2-Aminopurine ribodylic acid is synthesized from 2-aminopurine, which can be derived from various synthetic methodologies. The compound's structural properties and functionality make it a valuable subject of study in the context of nucleic acids and their interactions.
2-Aminopurine ribodylic acid belongs to the class of purine derivatives, specifically categorized under nucleobase analogs. It is structurally related to adenine, one of the primary components of DNA and RNA, thus playing a crucial role in genetic processes.
The synthesis of 2-aminopurine ribodylic acid can be achieved through several methodologies, including:
The synthetic processes often utilize spectroscopic techniques such as NMR and NMR for structural confirmation, alongside IR spectroscopy and elemental analysis to validate the purity and identity of the synthesized compounds .
2-Aminopurine ribodylic acid features a purine base structure with an amino group at the 2-position. The molecular formula is CHNO, indicating the presence of both nitrogenous bases and hydroxyl groups essential for its biochemical activity.
The compound's molecular weight is approximately 182.13 g/mol. Its structural characteristics enable it to form hydrogen bonds, although it lacks some critical groups that would enhance its binding capabilities compared to natural nucleobases .
2-Aminopurine ribodylic acid participates in several chemical reactions that are pivotal for its applications:
The reactivity of 2-aminopurine ribodylic acid can be influenced by environmental conditions such as pH and solvent polarity, which affect its stability and interaction with other biomolecules .
The mechanism by which 2-aminopurine ribodylic acid exerts its effects is primarily through incorporation into nucleic acids. Once integrated into DNA or RNA strands, it can lead to mispairing during replication or transcription processes, ultimately affecting gene expression.
Studies indicate that the incorporation of 2-aminopurine into nucleic acids can result in increased mutation rates due to its ability to pair with cytosine instead of thymine or uracil . This property makes it a useful tool for studying mutagenesis and DNA repair mechanisms.
2-Aminopurine ribodylic acid has diverse applications in scientific research:
Purine nucleoside phosphorylase (PNP; EC 2.4.2.1) catalyzes the reversible phosphorolysis of N-ribosidic bonds in purine nucleosides, making it indispensable for synthesizing 2-aminopurine ribosides and their phosphorylated derivatives. This transribosylation reaction enables the transfer of ribose-1-phosphate from a donor nucleoside (e.g., inosine) to 2-aminopurine (2AP), yielding 2-aminopurine riboside (2APR) under equilibrium-controlled conditions [8]. The equilibrium constant (K~eq~ ≈ 50) favors nucleoside synthesis thermodynamically, though in vivo phosphorolysis dominates due to coupling with downstream purine salvage enzymes like hypoxanthine-guanine phosphoribosyltransferase [8].
Bacterial PNPs (e.g., E. coli) exhibit broader substrate specificity than mammalian isoforms, efficiently accepting 2AP as a base substrate. This allows >85% conversion rates when using immobilized E. coli PNP in continuous-flow bioreactors with 10 mM 2AP and excess ribose-1-phosphate [8]. Key advantages include:
Table 1: Substrate Specificity of PNPs in 2APR Synthesis
PNP Source | 2AP Conversion (%) | K~M~ (2AP) (mM) | Inhibitors |
---|---|---|---|
E. coli | 92 ± 3 | 0.15 ± 0.02 | 8-Azaguanine (K~i~ = 12 nM) |
Human erythrocyte | 28 ± 4 | 1.2 ± 0.3 | Immucillin-H (K~i~ = 56 pM) |
Cellulomonas sp. | 76 ± 5 | 0.31 ± 0.05 | Formycin B (K~i~ = 8 μM) |
Phosphoramidite chemistry requires regioselectively protected 2APR derivatives to prevent side reactions during oligonucleotide chain assembly. The synthetic sequence involves:
Table 2: Protection Strategies for 2APR Phosphoramidites
Protecting Group | Coupling Efficiency (%) | Deprotection Conditions | Stability in DNA Synthesis |
---|---|---|---|
Dimethylaminomethylene (DMAM) | 98.7 ± 0.5 | 2 h, conc. NH~4~OH/EtOH (3:1) | High; no depurination |
Isobutyryl (iBu) | 97.2 ± 1.1 | 6 h, 0.05 M K~2~CO~3~ in MeOH | Moderate; <1% depurination |
Phenoxyacetyl (PAC) | 96.8 ± 0.8 | 45 min, AMA solution | High; preferred for automation |
6-Chloropurine riboside serves as a versatile precursor for 2APR synthesis via reductive dechlorination or amination pathways:
Critical challenges include preventing N-glycosidic bond hydrolysis during reduction (pH 7–9 optimal) and catalyst poisoning by heteroatoms. Bimetallic Pd-Pt/C catalysts enhance durability by resisting sulfur impurities.
Regiocontrol in 2APR derivatization centers on three sites: the ribose 5'-OH, the N3 imidazole nitrogen, and the C2 exocyclic amine. Orthogonal protection strategies enable sequential modifications:
Table 3: Orthogonal Protecting Groups for 2APR Derivatives
Functional Group | Protecting Group | Compatible Conditions | Incompatible Conditions |
---|---|---|---|
C2-Amino | DMAM | TBAF, Pd/C hydrogenation | Strong acids (TFA) |
Isobutyryl | Mild acids (AcOH), silylation | Strong bases (piperidine) | |
Ribose 5'-OH | TBDPS | Acidic/basic deacylation, phosphitylation | HF, pyridine-HF |
4,4'-Dimethoxytrityl (DMT) | Acylation, silylation | Dichloroacetic acid |
Synthetic Convergence: Combining chemo-enzymatic ribosylation with solid-phase phosphoramidite chemistry enables gram-scale production of 2-aminopurine ribodylic acid derivatives. For example, enzymatic synthesis of 2APR followed by 5'-DMT protection and 3'-phosphitylation delivers building blocks for synthesizing fluorescence probes like 5'-d(CTGCGTGC)-3' (C* = 2AP), used in DNA dynamics studies [7] [9].
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: